

broad-spectrum antiviral activity of T-705RMP against emerging RNA viruses

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T-705RMP: A Broad-Spectrum Antiviral Against Emerging RNA Viruses

An In-depth Technical Guide for Researchers and Drug Development Professionals

The global health landscape is continually challenged by the emergence and re-emergence of RNA viruses, necessitating the development of broad-spectrum antiviral countermeasures. Among the promising candidates is T-705 (Favipiravir), a prodrug that, upon intracellular conversion to its active form, T-705 ribofuranosyl-5'-triphosphate (**T-705RMP**), exhibits potent inhibitory activity against a wide array of RNA-dependent RNA polymerases (RdRp). This technical guide provides a comprehensive overview of the antiviral activity of **T-705RMP**, focusing on quantitative efficacy data, detailed experimental protocols, and the underlying molecular mechanisms.

Mechanism of Action

Favipiravir is a prodrug that requires intracellular phosphoribosylation to become its active metabolite, **T-705RMP**.[1][2] This active form acts as a purine analogue, which is recognized by the viral RNA-dependent RNA polymerase (RdRp).[3] The incorporation of **T-705RMP** into the nascent viral RNA chain can lead to two primary inhibitory outcomes: chain termination, which halts further elongation of the viral RNA, and lethal mutagenesis, where the accumulation of mutations renders the viral progeny non-viable.[4] This mechanism, targeting the conserved



catalytic domain of RdRp, is the basis for its broad-spectrum activity against a variety of RNA viruses.[2][5]

Data Presentation: In Vitro Antiviral Activity of T-705 (Favipiravir)

The following tables summarize the in vitro efficacy of T-705 against various emerging RNA viruses. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the drug's therapeutic window.

Table 1: Antiviral Activity against Filoviruses (Ebola Virus)

| Virus Strain | Cell Line | EC50 (µM) | СС50 (µМ) | Selectivity Index (SI) | Reference |
|--------------|---------------|--------------------|---------------|---------------------------|-----------|
| Ebola Virus | Vero | 67 | >400 | >6.0 | [6] |
| Ebola Virus | Not Specified | 10.8 - 63 μg/mL | Not Specified | Not Specified | [1][7] |

Table 2: Antiviral Activity against Coronaviruses (SARS-CoV-2)

| Virus Strain | Cell Line | EC50 (μM) | CC50 (µM) | Selectivity Index (SI) | Reference |
|--------------|-----------|---------------|---------------|---------------------------|-----------|
| SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [6] |
| SARS-CoV-2 | Vero E6 | 65 - 400 | Not Specified | Not Specified | [8] |
| SARS-CoV-2 | VeroE6 | 61.88 - 207.1 | Not Specified | Not Specified | [9] |

Table 3: Antiviral Activity against Flaviviruses (Zika Virus, West Nile Virus)



| Virus Strain | Cell Line | EC50 (μM) | СС50 (µМ) | Selectivity Index (SI) | Reference |
|---------------------------|-----------|---------------|-----------|---------------------------|-----------|
| Zika Virus (SZ01) | Vero | Not Specified | >1000 | Not Specified | [10] |
| West Nile Virus (NY99) | Vero | 318 | >1000 | >3.1 | [11] |

Table 4: Antiviral Activity against Bunyaviruses and Arenaviruses

| Virus Family | Virus | EC50 (μM) |
|--------------|--|-----------|
| Bunyaviridae | La Crosse, Punta Toro, Rift Valley fever, sandfly fever | 32 - 191 |
| Arenaviridae | Junin, Pichinde, Tacaribe | 5.1 - 5.7 |

EC50 values for Bunyaviruses and Arenaviruses were determined in cell culture systems measuring inhibition of cytopathic effect and virus yield reduction.[11]

Table 5: Antiviral Activity against Influenza Viruses

| Virus Strain | Cell Line | EC50 (μM) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
|---|-----------|-----------------------|-----------------|---------------------------|-----------|
| Influenza A, B, and C viruses | MDCK | 0.013 - 0.48 μg/mL | >1000 | >2000 | [12] |
| Various Influenza A and B strains | MDCK | 0.19 - 22.48 | Not Specified | Not Specified | [13] |

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication and validation of antiviral efficacy studies.



Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of the test compound that is toxic to the host cells.

- Materials:
 - 96-well cell culture plates
 - Susceptible host cell line (e.g., Vero, MDCK)
 - Complete growth medium
 - T-705 (Favipiravir) stock solution
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - Solubilization solution (e.g., DMSO or acidified isopropanol)
- Procedure:
 - Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours.
 - Prepare serial dilutions of T-705 in culture medium.
 - Remove the growth medium and add the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[14]
 - Incubate the plate for the same duration as the antiviral assay (typically 48-72 hours).
 - Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[14]
 - Remove the medium and add solubilization solution to dissolve the formazan crystals.[14]
 - Read the absorbance at 570 nm using a microplate reader.



 The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the vehicle control.

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

- Materials:
 - o 6- or 12-well cell culture plates with confluent cell monolayers (e.g., MDCK, Vero)
 - Virus stock of known titer
 - T-705 (Favipiravir) stock solution
 - Infection medium (serum-free)
 - Overlay medium (e.g., containing low-melting-point agarose or Avicel)
 - Fixing solution (e.g., 10% formalin)
 - Staining solution (e.g., 0.1% crystal violet)

Procedure:

- Prepare serial dilutions of T-705 in infection medium.
- Mix equal volumes of each drug dilution with a standardized amount of virus (e.g., to produce 50-100 plaques per well). Incubate for 1 hour at 37°C.[15]
- Wash the cell monolayers with phosphate-buffered saline (PBS).
- Inoculate the cells with the virus-drug mixtures and incubate for 1 hour at 37°C to allow for viral adsorption.[15]
- Remove the inoculum and add the overlay medium containing the corresponding T-705 concentration. The overlay restricts virus spread to adjacent cells, leading to the formation of distinct plaques.



- Incubate the plates for 2-3 days, or until plaques are visible.
- Fix the cells with formalin and then stain with crystal violet.[16]
- Count the number of plaques in each well.
- The EC50 value is the concentration of T-705 that reduces the number of plaques by 50% compared to the virus control (no drug).[16]

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

- Materials:
 - Cell culture plates or flasks
 - Susceptible host cell line
 - Virus stock
 - T-705 (Favipiravir) stock solution
 - 96-well plates for virus titration
- Procedure:
 - Infect a monolayer of cells with the virus in the presence of various concentrations of T-705.[17]
 - After a single replication cycle (typically 24-48 hours), harvest the cell culture supernatant (or cell lysate).[18]
 - Perform serial dilutions of the harvested virus and use these dilutions to infect fresh cell monolayers in a 96-well plate.
 - After an appropriate incubation period, determine the virus titer in each sample using a method such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.



[17]

 The EC90 or EC99 (the concentration that reduces virus yield by 90% or 99%, respectively) is then calculated.

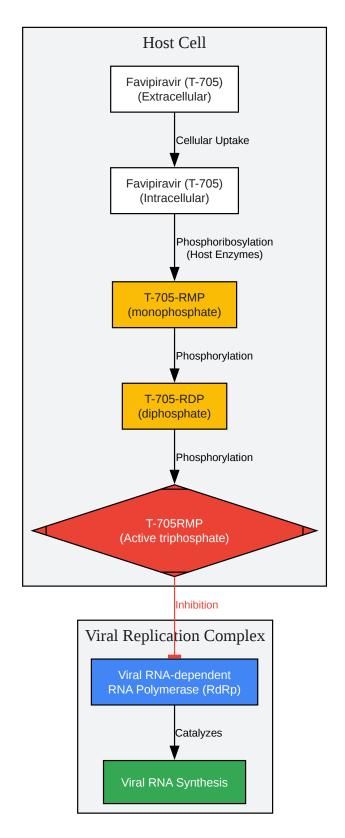
RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of **T-705RMP** on the enzymatic activity of the viral polymerase.

- Materials:
 - Purified viral RdRp enzyme
 - T-705RMP
 - RNA template and primer
 - Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled
 rNTP
 - Reaction buffer
- Procedure:
 - Assemble the RdRp enzyme with the RNA template:primer duplex.[19]
 - Add T-705RMP at various concentrations to the reaction mixture.
 - Initiate the polymerization reaction by adding the rNTPs.
 - Allow the reaction to proceed for a defined period.
 - Stop the reaction and separate the RNA products by gel electrophoresis.
 - Quantify the incorporation of the labeled rNTP to determine the level of RNA synthesis.
 - The IC50 value is the concentration of **T-705RMP** that inhibits polymerase activity by 50%.



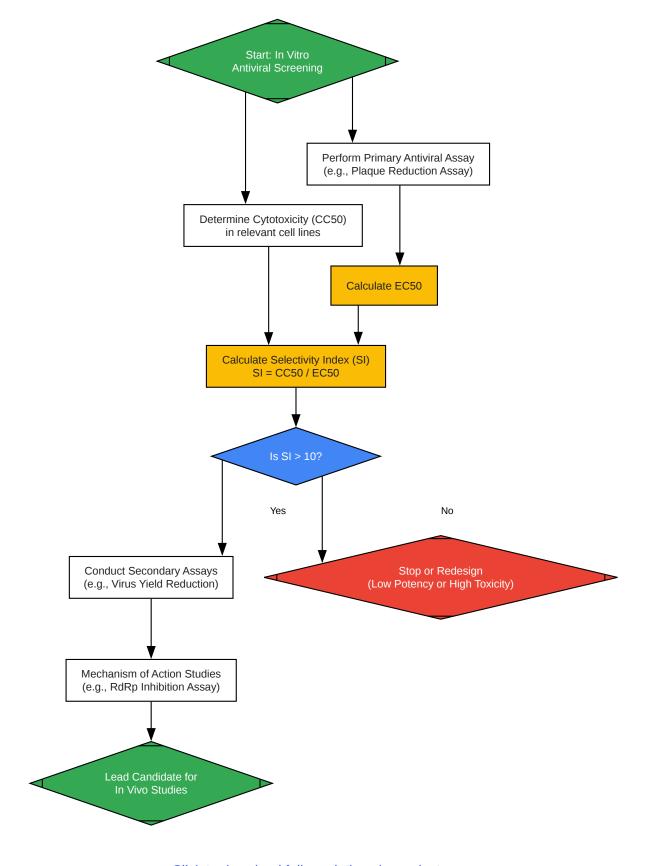
Mandatory Visualizations



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Caption: Intracellular activation of Favipiravir and inhibition of viral RdRp.



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Caption: Experimental workflow for in vitro evaluation of antiviral compounds.

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References

- 1. kce.fgov.be [kce.fgov.be]
- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase [jstage.jst.go.jp]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of favipiravir in the treatment of COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir pharmacokinetics in Ebola-Infected patients of the JIKI trial reveals concentrations lower than targeted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication PMC [pmc.ncbi.nlm.nih.gov]
- 11. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Virus Yield Reduction Analysis Creative Diagnostics [antiviral.creative-diagnostics.com]



- 18. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
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